2-AHA-cAMP

PKA isoform selectivity site-selective cAMP analogs steroidogenesis

2-AHA-cAMP (2-(6-Aminohexylamino)adenosine-3′,5′-cyclic monophosphate; CAS 214276-80-9) is a synthetic cAMP analog that functions as an activator of cAMP-dependent protein kinase (PKA) and belongs to the class of 3′,5′-cyclic purine nucleotides. It features a free terminal primary amine on a six-carbon aminohexylamino spacer attached at the C-2 position of the adenine ring, enabling covalent conjugation to solid supports (e.g., agarose beads) or fluorophores without additional chemical derivatization.

Molecular Formula C16H26N7O6P
Molecular Weight 443.40 g/mol
Cat. No. B13817736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-AHA-cAMP
Molecular FormulaC16H26N7O6P
Molecular Weight443.40 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NCCCCCCN)N)O)OP(=O)(O1)O
InChIInChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-21-13(18)10-14(22-16)23(8-20-10)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,25,26)(H3,18,19,21,22)/t9-,11-,12-,15-/m1/s1
InChIKeyRGMLRJHDNMCVGX-SDBHATRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-AHA-cAMP: Key Baseline Properties for cAMP Signaling Tool Procurement


2-AHA-cAMP (2-(6-Aminohexylamino)adenosine-3′,5′-cyclic monophosphate; CAS 214276-80-9) is a synthetic cAMP analog that functions as an activator of cAMP-dependent protein kinase (PKA) and belongs to the class of 3′,5′-cyclic purine nucleotides [1]. It features a free terminal primary amine on a six-carbon aminohexylamino spacer attached at the C-2 position of the adenine ring, enabling covalent conjugation to solid supports (e.g., agarose beads) or fluorophores without additional chemical derivatization [2]. This compound is supplied at ≥98% purity by HPLC, has a molecular weight of 443.4 g/mol, and exhibits a lipophilicity value of 1.47 [1]. Unlike its phosphorothioate derivative Sp-2-AHA-cAMPS, 2-AHA-cAMP is susceptible to phosphodiesterase (PDE)-mediated hydrolysis, which must be accounted for in experimental designs requiring prolonged incubation in biological matrices [1][3].

Why 2-AHA-cAMP Cannot Be Replaced by 8-AHA-cAMP or 2-AEA-cAMP in PKA Research


CAMP analogs bearing identical functional groups but differing in substitution position (C-2 vs. C-8) or spacer length (aminohexyl vs. aminoethyl) exhibit divergent biochemical behaviors that preclude interchangeable use. The position of the aminohexylamino modification on the adenine ring dictates PKA regulatory subunit isoform and intrachain binding-site selectivity: C-2-substituted analogs preferentially target site 1 of type I PKA, whereas C-8-substituted analogs prefer site B of the RI subunit [1][2]. Spacer length further modulates lipophilicity and, consequently, non-specific protein binding during affinity chromatography. These structural differences produce quantifiable disparities in PKA activation synergism, chromatographic yield, and contaminant retention profiles, rendering direct substitution scientifically invalid [2][3].

Quantitative Differentiation Evidence: 2-AHA-cAMP Versus Closest cAMP Analogs


C-2 vs. C-8 Substitution Determines Type I vs. Type II PKA Site-1 Selectivity

2-AHA-cAMP, bearing the aminohexylamino modification at the C-2 position of adenine, is a site-1-selective activator of type I PKA. In rat adrenal fasciculata/reticularis cells, the type I PKA-selective analog pair AHA-cAMP (100 μmol/L) plus N6-benzoyl-cAMP (BZ-cAMP, 15 μmol/L) produced a synergism ratio of 7.9 ± 1.2 (mean ± SEM) for corticosterone production. In contrast, the type II PKA-selective pair 8-thiomethyl-cAMP (TM-cAMP, 45 μmol/L) plus BZ-cAMP yielded a significantly lower synergism ratio of 2.6 ± 0.3 (P < 0.01) [1]. The C-8-substituted analog 8-AHA-cAMP, by comparison, demonstrates preferential binding to site B of the RI regulatory subunit rather than site 1 of type I PKA [2]. This positional selectivity originates from differential accommodation of the C-2 substituent within the cyclic nucleotide-binding domain architecture of type I versus type II R-subunits [3].

PKA isoform selectivity site-selective cAMP analogs steroidogenesis

Longer C-2 Spacer Increases Lipophilicity by 1.84-Fold Compared to Shorter 2-AEA-cAMP

The six-carbon aminohexylamino spacer of 2-AHA-cAMP confers a lipophilicity value of 1.47, compared to 0.80 for the two-carbon aminoethylamino spacer of 2-AEA-cAMP, representing a 1.84-fold increase [1][2]. Both compounds share the C-2 modification site and target PKA as activators; however, the longer spacer enhances hydrophobic interactions with the protein surface and the chromatographic matrix. This difference directly influences non-specific protein retention during affinity purification: the Sp-2-AHA-cAMPS agarose matrix (phosphorothioate form of 2-AHA-cAMP) retains detectable amounts of contaminant proteins such as E. coli Chloramphenicol Acetyltransferase (~25 kDa), which co-elutes with cGMP, whereas the shorter-spacer Sp-8-AEA-cAMPS agarose exhibits substantially lower contaminant retention under identical conditions [3].

lipophilicity spacer length chromatography optimization

Sp-2-AHA-cAMPS Agarose Yields ~50% Less Purified PKA R-Subunit Than Sp-8-AEA-cAMPS Agarose

In a direct head-to-head affinity purification comparison using recombinantly expressed RIα, Sp-2-AHA-cAMPS agarose (the immobilized PDE-resistant form of 2-AHA-cAMP) yielded approximately 7.2 mg of purified PKA R-subunit protein per ~400 μL of agarose slurry, approximately half the yield obtained with Sp-8-AEA-cAMPS agarose under identical conditions [1]. Furthermore, both Sp-2-AHA-cAMPS and Sp-8-AHA-cAMPS agaroses demonstrated incomplete elution of bound protein from the matrix and retained a ~25 kDa contaminant protein (identified by mass spectrometry as E. coli Chloramphenicol Acetyltransferase) that co-eluted during cGMP gradient elution, whereas Sp-8-AEA-cAMPS agarose showed superior enrichment with lower unspecific binding [1]. These performance differences were validated across all four recombinant PKA R-subunit isoforms (RIα, RIβ, RIIα, RIIβ) using SPR biosensor analysis (Biacore 2000) [1].

affinity chromatography PKA purification yield comparison

PDE Susceptibility of 2-AHA-cAMP vs. PDE Resistance of Sp-2-AHA-cAMPS: Selection for In Vitro vs. Cellular Applications

2-AHA-cAMP is a standard cyclic phosphate ester susceptible to hydrolysis by endogenous phosphodiesterases (PDEs). Its phosphorothioate derivative Sp-2-AHA-cAMPS, in which one exocyclic oxygen of the cyclic phosphate is replaced by sulfur in the axial (Sp) configuration, is explicitly designated as a 'PDE-resistant ligand' for affinity chromatography and is described as being 'only very slowly metabolized by mammalian phosphodiesterases' [1][2]. Both compounds share the identical C-2 aminohexylamino modification and target PKA as activators, but the PDE-resistant form (Sp-2-AHA-cAMPS) exhibits reduced binding affinity toward PKA compared to cAMP, which translates into milder desorption conditions during affinity chromatography [2]. The Sp-2-AHA-cAMPS form also shows a moderately higher lipophilicity of 1.70 versus 1.47 for 2-AHA-cAMP [1][3].

phosphodiesterase resistance Sp-cAMPS metabolic stability

Free Primary Amine Enables Direct One-Step Conjugation to Gels and Fluorophores Without Derivatization

2-AHA-cAMP contains a free terminal primary amine at the distal end of its aminohexylamino spacer, enabling direct covalent coupling to NHS-activated agarose, carboxylated surfaces, or NHS-ester fluorophores via standard amide bond formation [1][2]. This contrasts with unmodified cAMP, which lacks a reactive handle and requires additional chemical derivatization steps for immobilization or fluorescent labeling. The resulting 2-AHA-cAMP-agarose affinity matrix (Cat. No. A 054) has been validated for purification of cyclic nucleotide-responsive proteins including PKA regulatory subunits, phosphodiesterases, and other cAMP-binding proteins [1]. The spacer length (six carbons) provides sufficient distance from the agarose surface to minimize steric hindrance during protein binding, whereas the shorter-spacer 2-AEA-cAMP-agarose may restrict accessibility for larger multi-domain proteins [3].

chemical conjugation fluorescent labeling affinity matrix

Type I PKA Compartmentalization: AHA-cAMP Synergizes with Endogenous cAMP Pools Unlike Type II Analogs

In rat Leydig cells, the type I PKA-selective analog 8-aminohexylamino-cAMP (AHA-cAMP) produced synergistic increases in androgen production when paired with either exogenous cAMP or the adenylate cyclase activator forskolin, whereas the type II-selective analog 8-thiomethyl-cAMP (TM-cAMP) synergized only with exogenously added cAMP but not with forskolin-stimulated endogenous cAMP [1]. At 100 μM AHA-cAMP, a synergistic enhancement of LH-stimulated steroidogenesis was observed, consistent with the hypothesis that type I PKA is compartmentalized in Leydig cells with preferential access to endogenously produced cAMP [1]. This compartmentalization-dependent synergism is not observed with type II-directed C-8-substituted analogs, providing a functional discrimination tool that depends on the C-2 substitution position.

PKA compartmentalization Leydig cells endogenous cAMP

Optimal Application Scenarios for 2-AHA-cAMP: Where the Evidence Supports Prioritization


Type I PKA-Selective Pharmacological Dissection in Steroidogenic Tissues

When experimental designs require selective activation of type I PKA over type II PKA—such as in adrenal steroidogenesis studies where type I PKA dominates fasciculata/reticularis cell function—2-AHA-cAMP is the appropriate choice. The 3-fold higher synergism ratio (7.9 ± 1.2) of the type I pair (AHA-cAMP + BZ-cAMP) compared to the type II pair (2.6 ± 0.3) in corticosterone production assays provides a quantifiable selectivity window for dissecting PKA isoform contributions [1]. 8-AHA-cAMP or 8-CPT-cAMP, which target different PKA sites, would confound this experimental design by activating non-type I PKA populations.

Custom Affinity Chromatography Resin Construction for cAMP-Binding Protein Purification

2-AHA-cAMP is the ligand of choice when constructing a custom affinity resin for cAMP-binding proteins that requires a long, flexible spacer to minimize steric hindrance. The six-carbon aminohexylamino spacer of 2-AHA-cAMP (lipophilicity 1.47) provides greater distance from the matrix surface than the two-carbon spacer of 2-AEA-cAMP (lipophilicity 0.80) [1][2]. However, users should note that the immobilized Sp-2-AHA-cAMPS agarose yields approximately 50% less purified PKA R-subunit (~7.2 mg/400 μL resin) compared to Sp-8-AEA-cAMPS agarose (~14.4 mg/400 μL), and may retain more contaminant proteins [3]. For preparative-scale purifications where yield is paramount, Sp-8-AEA-cAMPS agarose may be preferred.

Fluorescent cAMP Probe Development via Direct NHS-Ester Conjugation

The free terminal primary amine of 2-AHA-cAMP enables direct, single-step conjugation to NHS-ester fluorophores without additional chemical activation steps [1]. This contrasts with unmodified cAMP, which requires multi-step derivatization. For researchers developing fluorescent cAMP probes for fluorescence anisotropy, FRET-based PKA activation assays, or cellular imaging, 2-AHA-cAMP provides a chemically defined, batch-reproducible starting material. The longer spacer also reduces fluorophore quenching by the adenine ring compared to the shorter spacer of 2-AEA-cAMP.

In Vitro PKA Activation Assays in PDE-Free or PDE-Inhibited Systems

2-AHA-cAMP (non-phosphorothioate form) is suitable for in vitro biochemical assays where PDE activity is absent or pharmacologically inhibited (e.g., using IBMX). Under these conditions, the higher PKA binding affinity of 2-AHA-cAMP compared to its PDE-resistant counterpart Sp-2-AHA-cAMPS is advantageous [1][2]. For cell-based or lysate-based assays where endogenous PDE activity is present, procurement should shift to Sp-2-AHA-cAMPS to avoid time-dependent ligand degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-AHA-cAMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.